molecular formula C13H14BrNO B4636716 (2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one

Cat. No.: B4636716
M. Wt: 280.16 g/mol
InChI Key: GYOKGFBGQVTWHW-KTKRTIGZSA-N
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Description

(2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one is an organic compound characterized by the presence of a bromoaniline group attached to a cyclohexanone ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one typically involves the condensation of 4-bromoaniline with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, thiols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chloroanilino)methylidene]cyclohexan-1-one
  • (2Z)-2-[(4-fluoroanilino)methylidene]cyclohexan-1-one
  • (2Z)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one

Uniqueness

Compared to its analogs, (2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets .

Properties

IUPAC Name

(2Z)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOKGFBGQVTWHW-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC=C(C=C2)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC=C(C=C2)Br)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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